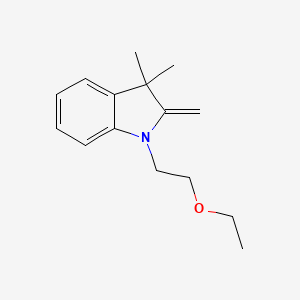![molecular formula C19H22OSi B14647001 Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane CAS No. 51519-04-1](/img/structure/B14647001.png)
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane is an organosilicon compound that features a fluorenyl group attached to a trimethylsilyl group via an allyloxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane typically involves the reaction of 9-(prop-2-en-1-yl)-9H-fluoren-9-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
[ \text{9-(prop-2-en-1-yl)-9H-fluoren-9-ol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The fluorenyl group can be reduced to form a dihydrofluorene derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate into DNA, affecting gene expression and cellular function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(prop-1-en-1-yl)silane
- Trimethyl(prop-1-yn-1-yl)silane
- Trimethylsilylfluorene
Uniqueness
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane is unique due to its combination of a fluorenyl group with an allyloxy linkage and a trimethylsilyl group
Propriétés
Numéro CAS |
51519-04-1 |
|---|---|
Formule moléculaire |
C19H22OSi |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
trimethyl-(9-prop-2-enylfluoren-9-yl)oxysilane |
InChI |
InChI=1S/C19H22OSi/c1-5-14-19(20-21(2,3)4)17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h5-13H,1,14H2,2-4H3 |
Clé InChI |
YWKLQAYCTWBQSC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1(C2=CC=CC=C2C3=CC=CC=C31)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




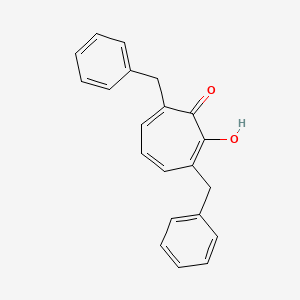
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)

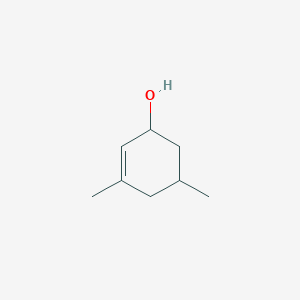
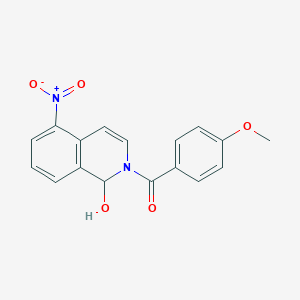
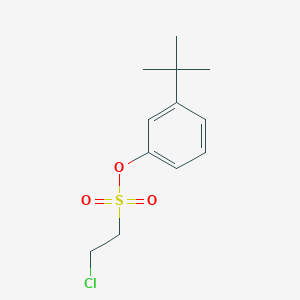
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
